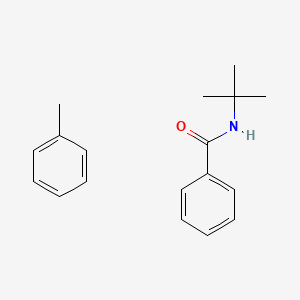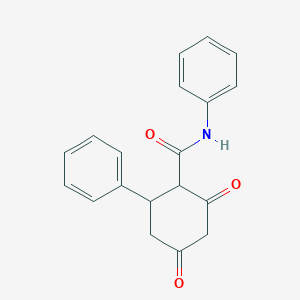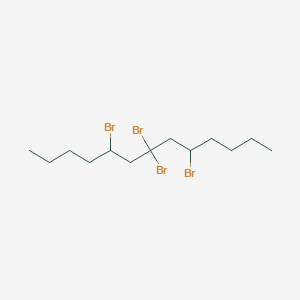
5,7,7,9-Tetrabromotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,7,9-Tetrabromotridecane is a brominated hydrocarbon with the molecular formula C13H22Br4 This compound is part of the alkane family, characterized by its saturated carbon chain and the presence of four bromine atoms at specific positions on the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,7,9-Tetrabromotridecane typically involves the bromination of tridecane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 5,7,7,9-Tetrabromotridecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Reduction: Formation of tridecane or partially brominated tridecanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Scientific Research Applications
5,7,7,9-Tetrabromotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 5,7,7,9-Tetrabromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved may include:
Electrophilic Addition: Bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules.
Radical Reactions: Formation of bromine radicals that can initiate chain reactions.
Comparison with Similar Compounds
1,2,3,4-Tetrabromobutane: Another brominated hydrocarbon with four bromine atoms but a shorter carbon chain.
1,2-Dibromoethane: A simpler brominated hydrocarbon with only two bromine atoms.
Uniqueness: 5,7,7,9-Tetrabromotridecane is unique due to its specific bromination pattern and longer carbon chain, which can influence its reactivity and applications. Its structure allows for selective reactions and potential use in specialized applications, distinguishing it from other brominated hydrocarbons.
Properties
CAS No. |
90278-15-2 |
|---|---|
Molecular Formula |
C13H24Br4 |
Molecular Weight |
499.9 g/mol |
IUPAC Name |
5,7,7,9-tetrabromotridecane |
InChI |
InChI=1S/C13H24Br4/c1-3-5-7-11(14)9-13(16,17)10-12(15)8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
HGIUNHHVZLOOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(CC(CCCC)Br)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


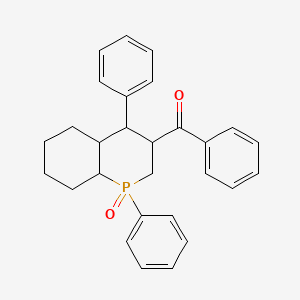
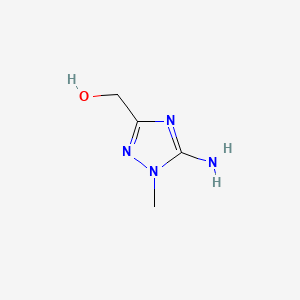
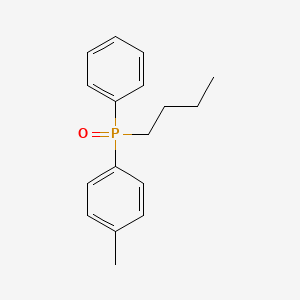
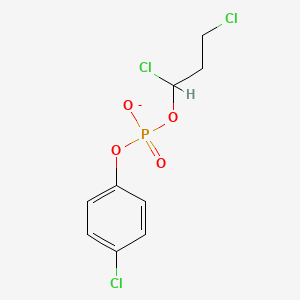

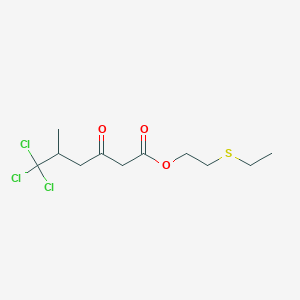
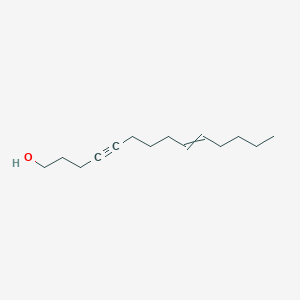
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
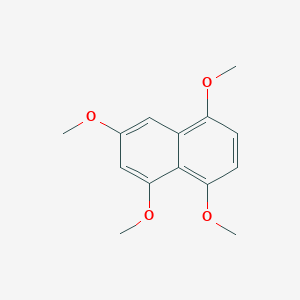
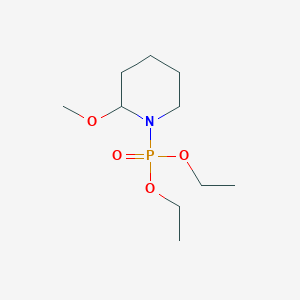

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
